1H-2-Benzopyran, 3-methyl-

Description

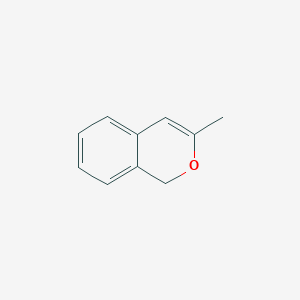

Structure

3D Structure

Properties

CAS No. |

29727-02-4 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-methyl-1H-isochromene |

InChI |

InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3 |

InChI Key |

HEIAGRNVOHGGKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1h 2 Benzopyran, 3 Methyl and Its Derivatives

Established Synthetic Pathways for the 1H-2-Benzopyran Core Structure

The synthesis of the 1H-2-benzopyran ring system, also known as isochromene, is a central theme in heterocyclic chemistry. The methodologies are often adaptable for the synthesis of derivatives like 1H-2-benzopyran-1-ones (isocoumarins), which serve as direct precursors to the target compound.

Cyclization Reactions in 1H-2-Benzopyran, 3-methyl- Synthesis

Cyclization reactions represent a fundamental approach to constructing the bicyclic 1H-2-benzopyran skeleton. These methods typically involve the formation of the crucial C-O and C-C bonds that define the pyran ring fused to the benzene (B151609) core.

A key strategy involves the intramolecular cyclization of appropriately substituted benzene derivatives. For instance, the synthesis of the related isocoumarin (B1212949) structure can be achieved through the cyclization of 2-halobenzoates with β-hydroxy ketones. Another prominent method is the cyclization of 2-benzoylbenzoic acids with α-diazophosphonates in the presence of a rhodium catalyst, which proceeds through a phosphoryl intermediate followed by intramolecular cyclization.

Cascade reactions also provide an efficient route. A one-pot esterification-Michael addition-aldol reaction sequence has been successfully employed to synthesize a racemic tetrahydroisocoumarin, specifically (±)-(3R, 4S, 4aR*)-4,8-dihydroxy-3-methyl-3,4,4a,5-tetrahydro-1H-2-benzopyran-1-one. This synthesis highlights a powerful method for building the complex, substituted core in a single operation. Furthermore, a cascade reaction involving Michael addition, HBr elimination, and O-alkylation between a dibromobenzoquinone derivative and β-ketoesters has been developed to synthesize the 1H-2-benzopyran-5,8-dione skeleton.

Other notable cyclization strategies include:

Mercury(II)-salt-mediated cyclization : Aryl allenic ethers can be treated with Hg(OTf)₂ to yield benzopyran derivatives.

6-endo-dig cyclization : An efficient synthesis of 3-amino-1H-isochromenes involves the 6-endo-cyclization of in situ generated ortho-ynamidyl aryl aldehyde derivatives.

Brønsted acid-catalyzed cyclization : Substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols undergo a pinacol (B44631) rearrangement followed by intramolecular cyclization to furnish 4-aryl-1H-isochromenes.

Multicomponent Reactions Leading to 1H-2-Benzopyran, 3-methyl- Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Isocyanide-based MCRs (I-MCRs) are particularly effective for synthesizing benzopyran derivatives. A one-pot domino procedure using an I-MCR can produce complex benzopyran structures without the need for isolating intermediates.

One such strategy involves the reaction of a phosphonium (B103445) salt (like a 2-bromomethylaryl aldehyde), a carboxylic acid, and an isocyanide, which, after a Passerini/Ugi-type reaction, undergoes an intramolecular Wittig cyclization to yield 3-methyl-1H-2-benzopyran derivatives.

2-Formylbenzoic acid is a versatile starting material in MCRs for accessing isocoumarin derivatives. For example, a three-component reaction of 2-formylbenzoic acid, an arylamine, and a cyanide source can yield 3,4-diaminoisocoumarin derivatives.

The following table summarizes key multicomponent strategies for benzopyran synthesis.

Table 1: Multicomponent Reactions for Benzopyran Synthesis| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Isocyanide-based MCR / Wittig | 2-Bromomethylaryl aldehyde, carboxylic acid, isocyanide | 3-Methyl-1H-2-benzopyran derivatives | |

| Ugi/Strecker-type MCR | 2-Formylbenzoic acid, arylamine, cyanide source | 3,4-Diaminoisocoumarin derivatives |

Metal-Catalyzed Approaches in 1H-2-Benzopyran, 3-methyl- Synthesis

Metal catalysis plays a pivotal role in modern synthetic organic chemistry, enabling efficient and selective formation of complex molecules. Numerous metal-catalyzed methods have been developed for the synthesis of the 1H-2-benzopyran core and its derivatives.

Palladium-catalyzed reactions are widely used. Carbonylative cyclization of 2-bromobenzyl ketones using phenyl formate (B1220265) as a carbon monoxide surrogate is an effective method for producing 3-substituted 1H-2-benzopyran-1-ones. This reaction is catalyzed by a palladium complex in the presence of a phosphine (B1218219) ligand. Another approach involves the palladium-catalyzed annulation of 2-alkynyl benzaldehyde (B42025) derivatives with alcohols.

Rhodium-catalyzed reactions often involve C-H activation. The redox-neutral C-H activation of O-benzoylhydroxylamines and their subsequent intermolecular annulation with internal alkynes provides a route to 1H-2-benzopyran-1-ones. Another rhodium-catalyzed process is the [5+1] cycloaddition via C-H activation for synthesizing functionalized isochromenes.

Other metal catalysts have also been successfully employed: *

Derivatization Strategies for Functionalized 1H-2-Benzopyran, 3-methyl- Analogues

Introduction of Substituents on the Pyran Ring

The introduction of various substituents onto the pyran ring of the 1H-2-benzopyran scaffold is a key strategy for creating structural diversity. These modifications can occur at several positions, leading to derivatives with unique chemical properties.

One-pot multicomponent reactions (MCRs) followed by intramolecular Wittig cyclization provide an efficient route to 3-methyl-1H-2-benzopyran derivatives. vulcanchem.com This approach avoids the use of transition-metal catalysts and demonstrates high functional group tolerance. vulcanchem.com Another powerful technique is the Parham cyclization, which can be used to construct spirocyclic frameworks. For instance, the cyclization of 1-bromo-2-(2-bromoethyl)benzene (B87193) with the mono ketal of cyclohexane-1,3-dione leads to a spiro[ benzopyran-1,1′-cyclohexane] system, effectively introducing a complex substituent at the C1 position of the pyran ring. nih.gov

The C3 position is another common site for modification. Metal-catalyzed carbonylative cyclization of 2-iodobenzyl ketones is an established method for synthesizing 3-substituted 1H-2-benzopyran-1-ones. thieme-connect.de A related palladium-catalyzed method uses tert-butyl isocyanide as a carbonyl source to react with 2-bromobenzyl ketones, forming the pyran-1-one ring with a substituent at C3. thieme-connect.de Furthermore, existing substituents at the C3 position can be chemically transformed. For example, isocoumarin 3-ethylcarboxylate can be converted to isocoumarin-3-hydrazide, which is then oxidized to yield 3-formyl-1H-2-benzopyran-1-one, demonstrating the introduction of a reactive aldehyde group onto the pyran ring. asianpubs.org

Table 1: Synthetic Methods for Introducing Substituents on the Pyran Ring

| Method | Target Position | Key Reagents/Reaction | Description |

|---|---|---|---|

| MCR-Wittig Sequential Synthesis | C3 and others | Isocyanide, phosphonium salt, K₂CO₃ | A one-pot synthesis that leverages isocyanide-based multicomponent reactions followed by an intramolecular Wittig cyclization to form substituted 3-methyl-1H-2-benzopyran derivatives. vulcanchem.com |

| Parham Cyclization | C1 | 1-Bromo-2-(2-bromoethyl)benzene, mono ketal of cyclohexane-1,3-dione | Creates a spirocyclic system by attaching a cyclohexane (B81311) ring at the C1 position of the benzopyran framework. nih.gov |

| Carbonylative Cyclization | C3 | 2-Iodobenzyl ketones, Carbon Monoxide, Metal catalyst | A metal-catalyzed reaction that introduces a carbonyl group and allows for various substituents at the C3 position of the corresponding 1-one derivative. thieme-connect.de |

| Isocyanide-Based Cyclization | C3 | 2-Bromobenzyl ketones, tert-Butyl isocyanide, Palladium catalyst | An alternative to using toxic carbon monoxide, this method uses an isocyanide as the carbonyl source for the cyclization to form 3-substituted 1H-2-benzopyran-1-ones. thieme-connect.de |

Modifications of the Benzene Moiety in 1H-2-Benzopyran Systems

Altering the substitution pattern on the benzene portion of the 1H-2-benzopyran system is a critical strategy for fine-tuning the electronic and biological properties of these molecules. The presence and nature of substituents on this aromatic ring can significantly influence reactivity and biological activity. researchgate.net

Directed electrophilic substitution is a common method for introducing new groups. For example, in 4,6-dimethoxy-substituted analogs of 3-methyl-1H-2-benzopyran, electrophilic bromination with N-bromosuccinimide (NBS) occurs not only at the methyl group but also at the ortho position on the benzene ring, guided by the activating methoxy (B1213986) groups. vulcanchem.com Selective modification of existing functional groups is also possible; a phenolic hydroxyl group on the benzene ring can undergo selective methylation. nih.gov

The synthesis of benzopyran derivatives often starts from substituted precursors, incorporating the desired functionality from the beginning. In microwave-assisted, catalyst-free three-component reactions to form tetrahydrobenzo[b]pyrans, various aromatic aldehydes with both electron-donating and electron-withdrawing substituents can be used successfully, with the electronic nature of the substituent showing little effect on the reaction yield. nih.gov Similarly, in the synthesis of coumarin-3-carboxylic acid derivatives, various substituted salicylaldehydes serve as the starting point for the benzene moiety. researchgate.net Structure-activity relationship studies on benzopyran-4-one derivatives have shown that the substitution of a methoxy group at the 5, 6, or 7-position of the benzene ring can decrease antiproliferative activity compared to the unsubstituted analog. mdpi.com

Table 2: Strategies for Modifying the Benzene Moiety

| Method | Description | Example |

|---|---|---|

| Directed Electrophilic Substitution | Activating groups on the benzene ring direct incoming electrophiles to specific positions. | Bromination of a 4,6-dimethoxy analog with NBS results in substitution at the ortho position on the benzene ring. vulcanchem.com |

| Selective Functional Group Conversion | An existing substituent on the benzene ring is chemically altered. | Selective methylation of a phenolic hydroxyl group to a methoxy group. nih.gov |

Side Chain Functionalization in 1H-2-Benzopyran, 3-methyl- Derivatives

The methyl group at the C3 position of 1H-2-benzopyran, 3-methyl- serves as a handle for further synthetic transformations, allowing for the extension and functionalization of the side chain.

A primary method for activating this methyl group is benzylic bromination. Using N-bromosuccinimide (NBS) in carbon tetrachloride, the methyl group can be converted to a bromomethyl group. vulcanchem.com This reactive intermediate is valuable for subsequent reactions, such as nucleophilic substitutions or cross-coupling reactions, enabling the attachment of a wide variety of functional moieties. vulcanchem.com

Building upon this concept, the synthesis of derivatives like (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine involves the reaction of the 3-methyl-dihydro-benzopyran system with methylamine, demonstrating the conversion of the methyl group into an aminomethyl functionality. Research on related 1H-2-benzopyran-1-one structures has underscored the importance of the side chain at position 3 for biological activity. nih.gov In one study, converting a carboxyl group in the side chain to an amide led to a considerable increase in both activity and toxicity, while hydrolysis of the lactone ring resulted in a significant decrease in activity. nih.gov This highlights that modifications to the side chain attached to the pyran ring are a critical factor in modulating the biological profile of these compounds.

Table 3: Methods for Side Chain Functionalization at the C3-Methyl Position

| Method | Reagents | Resulting Functional Group | Description |

|---|---|---|---|

| Electrophilic Bromination | N-bromosuccinimide (NBS), CCl₄ | Bromomethyl (-CH₂Br) | Introduces a bromine atom at the benzylic position of the methyl group, creating a reactive site for further functionalization. vulcanchem.com |

| Amination | Methylamine | Aminomethyl (-CH₂NHCH₃) | Converts the methyl group into an aminomethyl derivative, as seen in the synthesis of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine. |

Chemical Reactivity and Transformations of 1h 2 Benzopyran, 3 Methyl

Oxidation and Reduction Reactions of 1H-2-Benzopyran, 3-methyl- Analogues

The oxidation and reduction of 1H-2-benzopyran, 3-methyl- analogues are fundamental transformations that alter the oxidation state of the molecule, leading to the formation of new derivatives with distinct properties.

Oxidation:

Analogues of 1H-2-benzopyran, 3-methyl-, such as (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, can be oxidized to form the corresponding oxides. Common oxidizing agents like potassium permanganate (B83412) can be employed for such transformations. The specific products formed are dependent on the reaction conditions and the structure of the starting material. For instance, the oxidation of benzylic alcohols can yield aldehydes or ketones. ucr.edu In some cases, oxidation can lead to the formation of xanthones from benzophenones, a reaction catalyzed by agents like copper powder in N,N-dimethylformamide. up.pt

Reduction:

Conversely, reduction reactions introduce hydrogen atoms or decrease the number of bonds to electronegative atoms. Analogues like (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine can be reduced to generate more saturated derivatives. Reducing agents such as lithium aluminum hydride are commonly used for these transformations. For example, the reduction of a ketone to a secondary alcohol is a typical reduction reaction observed in organic synthesis. ucr.edu

Table 1: Examples of Oxidation and Reduction Reactions

| Reaction Type | Starting Material Analogue | Reagent | Product Type |

|---|---|---|---|

| Oxidation | (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine | Potassium permanganate | Corresponding oxides |

| Reduction | (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine | Lithium aluminum hydride | More saturated derivatives |

| Oxidation | Benzylic alcohols | MnO2 | Aldehydes or ketones |

| Oxidation | Bis(4-nitrophenyl)methane | Copper powder in DMF | Benzophenone |

Nucleophilic and Electrophilic Substitution Reactions on 1H-2-Benzopyran, 3-methyl- Derivatives

The benzopyran ring system is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitution:

In derivatives of 1H-2-benzopyran, 3-methyl-, nucleophilic substitution can occur at various positions. For example, the amine group in (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine can participate in nucleophilic substitution reactions. Similarly, the carbonitrile group in 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo nucleophilic attack by amines, hydrazines, and Grignard reagents. vulcanchem.com The amino group in 3-Amino-1H-2-benzopyran-1-one can also undergo nucleophilic substitution. vulcanchem.com

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the benzopyran scaffold is prone to electrophilic aromatic substitution. The electron-donating or withdrawing nature of existing substituents directs the incoming electrophile to specific positions. For instance, the bromine atom at position 8 of 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is an electron-withdrawing group that directs electrophilic substitutions to the meta and para positions relative to itself. vulcanchem.com In contrast, the amino group in 3-Amino-1H-2-benzopyran-1-one is electron-donating, activating the ring towards electrophilic attack. vulcanchem.com

Table 2: Nucleophilic and Electrophilic Substitution Reactions

| Reaction Type | Substrate Derivative | Attacking Species | Key Feature |

|---|---|---|---|

| Nucleophilic Substitution | (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine | Nucleophile | Amine group participation |

| Nucleophilic Addition | 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | Amines, hydrazines, Grignard reagents | Attack on the carbonitrile group |

| Electrophilic Aromatic Substitution | 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | Electrophile | Bromine at C8 directs substitution |

| Electrophilic Aromatic Substitution | 3-Amino-1H-2-benzopyran-1-one | Electrophile | Amino group activates the ring |

Ring-Opening and Ring-Closing Transformations Involving 1H-2-Benzopyran, 3-methyl- Scaffolds

Ring-opening and ring-closing reactions are powerful tools in medicinal chemistry for creating novel molecular scaffolds from existing ones. nih.govnih.gov These transformations can significantly alter the three-dimensional shape and physicochemical properties of a molecule. nih.govnih.gov

Ring-Opening Reactions:

The pyran ring of the benzopyran system can be opened under various conditions. For instance, in chromone (B188151) derivatives, which are structurally related to benzopyrans, nucleophilic attack at the C-2 position can lead to the opening of the γ-pyrone ring. researchgate.nettandfonline.com This strategy is often followed by recyclization to form different heterocyclic systems. tandfonline.com Electrochemical methods can also induce ring-opening, as demonstrated in spiropyrans, where redox processes facilitate the transformation to the merocyanine (B1260669) form. acs.org

Ring-Closing Reactions:

Conversely, ring-closing reactions are employed to construct the benzopyran scaffold or to create more complex polycyclic systems. An example is the synthesis of xanthones through the cyclization of benzophenones. up.pt Another approach involves the intramolecular cyclization of 2-(2-nitroalkyl)benzoic acids to form benzopyran-1-ones. researchgate.net These reactions are often catalyzed and require specific conditions to achieve high yields.

Table 3: Ring-Opening and Ring-Closing Transformations

| Transformation | Substrate Type | Key Process | Resulting Scaffold |

|---|---|---|---|

| Ring-Opening | 3-Substituted chromones | Nucleophilic attack at C-2 | Acyclic intermediate for recyclization |

| Ring-Opening | Spiropyran | Electrochemical oxidation/reduction | Merocyanine |

| Ring-Closing | Benzophenone | Cyclization | Xanthone |

| Ring-Closing | 2-(2-Nitroalkyl)benzoic acid | Intramolecular cyclization and dehydration | Benzopyran-1-one |

Reactivity Studies of Functional Groups within 1H-2-Benzopyran, 3-methyl- Derivatives

In derivatives containing a carbonitrile group, such as 6-methylchromone-3-carbonitrile, this group can react with various nucleophiles. For example, reaction with guanidine (B92328) and cyanoguanidine can lead to ring conversion, forming chromeno[4,3-d]pyrimidines. researchgate.net

The hydroxyl groups present in some derivatives, like 6,8-dihydroxy-7-methoxy-3-methyl-1H-isochromen-1-one, can undergo reactions typical of phenols, such as etherification or esterification, and can also influence the molecule's solubility and potential for hydrogen bonding. cymitquimica.com

Palladium-catalyzed reactions have been effectively used to introduce trimethylsilyl (B98337) groups into benzopyran derivatives, showcasing a method compatible with a variety of functional groups. benthamopen.com

Table 4: Reactivity of Functional Groups

| Functional Group | Derivative Example | Reagent/Condition | Product Type |

|---|---|---|---|

| Carbonitrile | 6-Methylchromone-3-carbonitrile | Guanidine | Chromeno[4,3-d]pyrimidine |

| Hydroxyl | 6,8-Dihydroxy-7-methoxy-3-methyl-1H-isochromen-1-one | Alkyl halide/Base | Ether derivative |

| Aryl Bromide | Bromo-substituted benzopyran | Hexamethyldisilane/Palladium catalyst | Trimethylsilyl derivative |

Advanced Spectroscopic Characterization Methodologies for 1h 2 Benzopyran, 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govrsc.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 1H-2-Benzopyran, 3-methyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment. nih.govrsc.org

¹H NMR Spectroscopic Analysis of 1H-2-Benzopyran, 3-methyl- and its Analoguesrsc.orgresearchgate.net

The ¹H NMR spectrum of 1H-2-Benzopyran, 3-methyl- is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by the substitution pattern. dergipark.org.tr Protons on the pyran ring and the methyl group will resonate in the upfield region.

Analogous structures, such as various substituted chromones and isocoumarins, provide a basis for predicting the chemical shifts. dergipark.org.tr For instance, in related 3-formylchromone derivatives, aromatic protons are observed between δ 7.43-8.29 ppm. dergipark.org.tr The vinylic proton at the C4 position is expected to be a singlet, while the methylene (B1212753) protons at the C1 position would also likely appear as a singlet. The methyl group at the C3 position is anticipated to produce a singlet in the δ 1.2–2.4 ppm range. dergipark.org.trvulcanchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-2-Benzopyran, 3-methyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (4x) | 7.0 - 7.8 | Multiplet |

| Vinylic-H (C4) | ~6.5 - 7.0 | Singlet |

| Methylene-H (C1) | ~4.5 - 5.0 | Singlet |

¹³C NMR Spectroscopic Analysis of 1H-2-Benzopyran, 3-methyl- and its Analoguesrsc.orgresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in 1H-2-Benzopyran, 3-methyl- gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Based on data from related benzopyran and isochromene structures, the aromatic carbons are expected to resonate between δ 110-155 ppm. mdpi.comias.ac.in The carbons of the pyran ring (C1, C3, C4) and the methyl carbon will have characteristic shifts. The C1 methylene carbon, being an ether-linked carbon, would appear in the δ 60-70 ppm range. The olefinic carbons (C3 and C4) would be found further downfield, while the aliphatic methyl carbon would be the most upfield signal. libretexts.org In contrast to isocoumarins, the absence of a carbonyl group at C1 means the C1 signal will be significantly more upfield. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-2-Benzopyran, 3-methyl-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (in analogues) | 163 - 187 |

| Aromatic-C (6x) | 110 - 155 |

| Olefinic-C (C3, C4) | 100 - 140 |

| Methylene-C (C1) | 60 - 70 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignmentdergipark.org.tr

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1H-2-Benzopyran, 3-methyl-, COSY would reveal correlations between adjacent protons on the aromatic ring, helping to determine their relative positions. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, and CH₃ groups) in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu HMBC is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. youtube.com In this case, it would be used to confirm the connection of the benzene ring to the pyran ring and to establish the position of the methyl group at C3 by observing correlations from the methyl protons to carbons C3 and C4. scielo.org.bo

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysisnih.govias.ac.inlibretexts.org

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of 1H-2-Benzopyran, 3-methyl- (C₁₀H₁₀O), confirming its molecular formula. mdpi.com

Electron Impact (EI) ionization typically causes the molecule to fragment in a predictable manner. The fragmentation of 1H-2-Benzopyran, 3-methyl- is expected to follow patterns characteristic of aromatic ethers and substituted alkenes. libretexts.org

Key fragmentation pathways would likely include:

Loss of a methyl group: Cleavage of the C3-methyl bond would result in a prominent fragment ion at m/z [M-15]⁺. mdpi.comscienceready.com.au

Retro-Diels-Alder (RDA) reaction: The pyran ring could undergo an RDA fragmentation, a characteristic pathway for related chromane (B1220400) structures, leading to the expulsion of a neutral molecule. mdpi.com

Cleavage adjacent to the ether oxygen: Alpha-cleavage next to the ether oxygen is a common fragmentation route for ethers. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 1H-2-Benzopyran, 3-methyl-

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 146 | [M]⁺ | Molecular Ion |

| 131 | [M - CH₃]⁺ | Loss of a methyl radical |

| 118 | [M - CO]⁺ or [C₉H₁₀]⁺ | Rearrangement and loss of CO |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitionsrsc.orgdergipark.org.trias.ac.in

IR and UV-Vis spectroscopy are used to identify functional groups and analyze the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For 1H-2-Benzopyran, 3-methyl-, key absorption bands would confirm the presence of the aromatic ring, the C-O-C ether linkage, and the C=C double bond. In similar chromone-based derivatives, C=O stretching is a prominent feature, but in the target compound, its absence would be a key diagnostic feature. acs.org

Table 4: Expected Characteristic IR Absorption Bands for 1H-2-Benzopyran, 3-methyl-

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic & Vinylic |

| 3000-2850 | C-H stretch | Aliphatic (CH₃) |

| 1650-1600 | C=C stretch | Aromatic & Vinylic |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule, particularly those involving conjugated π-systems. The benzopyran system contains a benzene ring conjugated with a double bond, which constitutes the primary chromophore. The UV-Vis spectrum is expected to show characteristic absorption maxima (λ_max) corresponding to π → π* transitions. acs.orgresearchgate.net Studies on related 3-formylchromone derivatives show absorption maxima in the range of 200-320 nm. dergipark.org.tr

X-ray Diffraction Studies for Solid-State Structural Determinationdergipark.org.tr

X-ray diffraction analysis of a single crystal provides the most definitive structural proof, yielding precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While no specific X-ray diffraction data for 1H-2-Benzopyran, 3-methyl- has been cited, this technique remains the gold standard for structural determination.

For related benzopyran structures, X-ray crystallography has confirmed planar or near-planar conformations of the benzopyran ring system and has detailed intermolecular interactions that stabilize the crystal lattice. eurjchem.comscispace.com For example, the crystal structure of a related flavone (B191248) showed a dihedral angle of 11.23° between the benzopyran-4-one system and an attached ring. vulcanchem.com If a suitable crystal of 1H-2-Benzopyran, 3-methyl- could be grown, this method would provide an unambiguous confirmation of its atomic connectivity and stereochemistry. researchgate.net

Computational and Theoretical Investigations of 1h 2 Benzopyran, 3 Methyl

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties of 1H-2-Benzopyran, 3-methyl-. aun.edu.egarxiv.orguol.de These methods solve the Schrödinger equation for a molecule to provide information about its geometry, energy, and electronic distribution. uol.de

DFT methods, particularly with hybrid functionals like B3LYP, are often employed to balance computational cost and accuracy for organic molecules. researchgate.netepstem.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally intensive. arxiv.orgacs.org

Electronic Structure and Reactivity: The electronic structure of 1H-2-Benzopyran, 3-methyl- can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. epstem.net

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface. epstem.net For 1H-2-Benzopyran, 3-methyl-, the oxygen atom in the pyran ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the aromatic ring and the methyl group would exhibit different electronic characteristics influencing their reactivity.

Table 5.1.1: Predicted Electronic Properties of 1H-2-Benzopyran, 3-methyl- (Hypothetical DFT B3LYP/6-31G(d) Calculation)

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 1.9 | Debye |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions. researchgate.netnih.gov

For 1H-2-Benzopyran, 3-methyl-, MD simulations can explore its conformational landscape. The pyran ring can adopt different conformations, such as a half-chair or boat, and the orientation of the methyl group can vary. These simulations can identify the most stable conformers and the energy barriers between them. galaxyproject.org

MD simulations are also invaluable for studying how 1H-2-Benzopyran, 3-methyl- interacts with other molecules, including solvents or biological macromolecules. researchgate.net By simulating the compound in a solvent box, one can analyze solvation effects and the formation of hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding its behavior in biological systems or as a component in materials science. sioc-journal.cn

Table 5.2.1: Representative Intermolecular Interaction Energies for 1H-2-Benzopyran, 3-methyl- with Water (Hypothetical MD Simulation Data)

| Interaction Type | Average Energy | Unit |

| van der Waals | -15.2 | kJ/mol |

| Electrostatic | -25.8 | kJ/mol |

| Total Interaction Energy | -41.0 | kJ/mol |

Note: The data in this table is hypothetical and represents typical values obtained from MD simulations.

In Silico Screening and Virtual Ligand Design for 1H-2-Benzopyran, 3-methyl- Derivatives

In silico screening and virtual ligand design are computational techniques used to identify and design new molecules with desired biological activities. jchr.orgnih.gov These methods are central to modern drug discovery and materials science. sourceforge.iommsl.cz

Virtual Screening: Virtual screening involves computationally testing large libraries of chemical compounds to predict their binding affinity to a specific biological target, such as a protein or enzyme. nih.gov If 1H-2-Benzopyran, 3-methyl- is identified as a hit compound with some activity, its structure can be used as a starting point. Derivatives of 1H-2-Benzopyran, 3-methyl- can be screened against a target of interest to identify more potent analogs. nih.gov

Virtual Ligand Design: Structure-based drug design utilizes the three-dimensional structure of the target to design ligands that fit perfectly into the binding site. mmsl.cz Derivatives of 1H-2-Benzopyran, 3-methyl- can be designed by adding or modifying functional groups to enhance interactions with the target, such as forming hydrogen bonds or hydrophobic interactions. nih.goveuropa.eu Ligand-based design methods, on the other hand, use the structures of known active compounds to create a pharmacophore model, which represents the essential features for activity. mmsl.cz

Table 5.3.1: Hypothetical Docking Scores of 1H-2-Benzopyran, 3-methyl- Derivatives against a Target Protein

| Derivative | Modification | Docking Score (kcal/mol) |

| 1 | Parent Compound | -6.2 |

| 2 | 5-hydroxy | -7.1 |

| 3 | 7-amino | -7.5 |

| 4 | 3-(hydroxymethyl) | -6.8 |

Note: The data in this table is hypothetical. A more negative docking score generally indicates a more favorable binding interaction.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is a valuable tool for structure elucidation and interpretation of experimental spectra. nih.govresearchgate.net

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of 1H-2-Benzopyran, 3-methyl-. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.net By comparing the calculated spectra with experimental data, the structure and conformation of the molecule can be confirmed. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of 1H-2-Benzopyran, 3-methyl- can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. conicet.gov.ar This allows for the assignment of experimental IR bands to specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Table 5.4.1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for 1H-2-Benzopyran, 3-methyl-

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 125.4 | 125.1 |

| C3 | 148.2 | 147.9 |

| C4 | 110.1 | 109.8 |

| C4a | 128.9 | 128.6 |

| C5 | 122.5 | 122.3 |

| C6 | 127.8 | 127.5 |

| C7 | 124.3 | 124.0 |

| C8 | 133.6 | 133.2 |

| C8a | 135.2 | 134.9 |

| 3-CH₃ | 20.5 | 20.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Supramolecular Self-Assembly Studies of 1H-2-Benzopyran, 3-methyl- Analogs

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. sioc-journal.cnsc.edu These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. sioc-journal.cn

While 1H-2-Benzopyran, 3-methyl- itself may not have strong self-assembly properties, its analogs can be designed to form complex supramolecular architectures. By introducing functional groups capable of specific interactions, such as carboxylic acids, amides, or ureas, derivatives of 1H-2-Benzopyran, 3-methyl- can be made to self-assemble into various nanostructures like fibers, gels, or vesicles. sc.eduresearchgate.net

Computational studies can play a crucial role in predicting and understanding the self-assembly behavior of these analogs. Molecular dynamics simulations can be used to model the aggregation process and determine the most stable assembled structures. Quantum chemical calculations can quantify the strength of the non-covalent interactions driving the assembly. nih.gov

Table 5.5.1: Potential Non-covalent Interactions in the Self-Assembly of a Hypothetical Hydroxylated 1H-2-Benzopyran, 3-methyl- Analog

| Interaction Type | Functional Groups Involved | Estimated Energy Range (kJ/mol) |

| Hydrogen Bonding | Hydroxyl-Hydroxyl | 15-40 |

| π-π Stacking | Benzene (B151609) Ring-Benzene Ring | 5-20 |

| C-H···π Interactions | Methyl Group-Benzene Ring | 2-10 |

Note: The data in this table is hypothetical and provides a general range for such interactions.

Biological Activities and Molecular Mechanisms of 1h 2 Benzopyran, 3 Methyl and Its Analogues Excluding Clinical, Safety, Toxicity, Dosage

Antioxidant Activity of 1H-2-Benzopyran, 3-methyl- Derivatives

Derivatives of the 1H-2-benzopyran-1-one scaffold have demonstrated notable antioxidant properties. mdpi.com The antioxidant capacity is often attributed to their ability to scavenge free radicals and protect cells from oxidative stress. mdpi.com The number and position of hydroxyl groups on the benzopyran structure appear to be correlated with the antioxidant activity. mdpi.com

For instance, a study on isobenzofuranone derivatives isolated from the fungus Cephalosporium sp.AL031 revealed potent antioxidant activity in a DPPH radical-scavenging assay. mdpi.com The compounds 4,6-dihydroxy-5-methoxy-7-methylphthalide, 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran, 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran, and 4,5,6-trihydroxy-7-methylphthalide all showed significant antioxidative effects. mdpi.com Notably, the compounds with three phenolic hydroxyl groups exhibited more potent activity than those with two, highlighting the importance of hydroxyl substitution. mdpi.com

Table 1: Antioxidant Activity of Isobenzofuranone Derivatives

| Compound | EC50 (μM) in DPPH Assay |

|---|---|

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 |

| 4,5,6-trihydroxy-7-methylphthalide | 5 |

Data from a study on isobenzofuranone derivatives from Cephalosporium sp.AL031. mdpi.com

Furthermore, coumarin (B35378) derivatives, which are structurally related to benzopyrans, are also recognized for their significant antioxidant properties. The benzopyran moiety is a key feature in many compounds exhibiting antioxidant activity. smolecule.comresearchgate.net

Anti-inflammatory Properties of 1H-2-Benzopyran, 3-methyl- Analogues

Analogues of 1H-2-benzopyran, 3-methyl- have been investigated for their anti-inflammatory effects. nih.govlookchem.com The mechanism of action for some derivatives involves the inhibition of enzymes such as cyclooxygenase (COX), which are key mediators of inflammation.

A series of 3,6-disubstituted-7-hydroxy-2-methyl-4H-1-benzopyran-4-one derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net Among them, imidazole (B134444) and pyrazole (B372694) linked benzopyran-4-one derivatives showed significant activity, with some compounds demonstrating efficacy comparable to the standard drug Diclofenac. researchgate.net Specifically, compounds 7g (an imidazole derivative) and 7k (another imidazole derivative) had IC50 values of 17.52 µM and 19.68 µM, respectively, in an in vitro assay. researchgate.net Further investigation into the mechanism revealed that these compounds could inhibit TNF-α, a key inflammatory cytokine. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Benzopyran-4-one Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 7g (Imidazole linked) | 17.52 |

| Compound 7k (Imidazole linked) | 19.68 |

| Compound 7s (Pyrazole linked) | 23.14 |

| Diclofenac (Standard) | 16.23 |

Data from a study on 3,6 di-substituted 1-benzopyran-4-one analogs. researchgate.net

Additionally, certain N-alkylated gamma-lactone derivatives of a 1H-2-benzopyran-1-one compound, originally isolated from Bacillus pumilus, were found to possess anti-inflammatory activities alongside their primary antiulcerogenic action. nih.gov

Antimicrobial and Antifungal Effects of 1H-2-Benzopyran, 3-methyl- Compounds

The 1H-2-benzopyran scaffold is present in numerous compounds exhibiting antimicrobial and antifungal properties. nih.govlookchem.combeilstein-journals.org These compounds can act by disrupting microbial cell membranes and inhibiting their growth.

Halogenated derivatives of 3-benzofurancarboxylic acid, which share structural similarities with benzopyrans, have demonstrated activity against Gram-positive bacteria and fungi. mdpi.com For instance, certain derivatives were active against various Staphylococcus and Bacillus species, as well as Candida strains, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 mg/mL. mdpi.com

Furthermore, metal complexes of 2- and 3-pyridinyl-1H-benzimidazoles, which can be considered analogues, have shown enhanced antimicrobial activity compared to the ligands alone. nih.gov Silver(I) complexes, in particular, displayed considerable activity against a range of bacteria and the fungus Candida albicans. nih.gov

Table 3: Antimicrobial Activity of Selected Benzofuran (B130515) Derivatives

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| Compound III | Gram-positive bacteria | 50-200 |

| Compound IV | Gram-positive bacteria | 50-200 |

| Compound VI | Gram-positive bacteria | 50-200 |

| Compound III | Candida albicans, C. parapsilosis | 100 |

| Compound VI | Candida albicans, C. parapsilosis | 100 |

Data from a study on halogen derivatives of 3-benzofurancarboxylic acid. mdpi.com

Enzyme Inhibition by 1H-2-Benzopyran, 3-methyl- Scaffolds

The benzopyran scaffold is a versatile framework for the design of enzyme inhibitors. researchgate.net Derivatives of 1H-2-benzopyran have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and aldose reductase. researchgate.netnih.gov

A study on benzopyran-2-ones as MAO inhibitors revealed that the substitution pattern on the coumarin moiety influences the inhibitory activity and selectivity for MAO-A or MAO-B. researchgate.net The presence of a carbonyl group between the coumarin and a phenyl substituent at the 3-position was found to be important for MAO-A inhibitory activity, while its absence favored MAO-B inhibition. researchgate.net Some of the synthesized compounds exhibited MAO-B inhibitory activities in the low micromolar range. researchgate.net

In another study, a series of spiro-oxazolidinone and spiro-morpholinone acetic acid derivatives bearing a benzopyran scaffold were developed as aldose reductase inhibitors. nih.gov Several of these compounds were found to inhibit the target enzyme with IC50 values in the micromolar to low micromolar range. nih.gov For example, compound 2, a previously studied derivative, showed an IC50 of 0.58 μM against aldose reductase. nih.gov

Receptor Binding Affinities and Modulatory Effects (e.g., Neurotransmitter Receptors)

Derivatives of the 1H-2-benzopyran scaffold have been investigated for their ability to bind to and modulate various receptors, including chemokine and sigma receptors. rsc.orgnih.gov

A series of novel compounds with a benzo researchgate.netannulene scaffold, structurally related to benzopyrans, were evaluated for their affinity to CCR2 and CCR5 receptors. rsc.org Compound 9k, which features an isopropoxy residue on a pyridine (B92270) ring, was identified as a highly potent CCR2 antagonist with a Ki of 19 nM and an IC50 of 1.7 nM in a Ca2+-flux assay. rsc.org In contrast, it showed only moderate affinity for the CCR5 receptor (IC50 = 468 nM). rsc.org

Furthermore, spiro[ benzopyran-1,1′-cyclohexan]-3′-amines were synthesized and evaluated as σ1 receptor ligands. nih.gov The secondary amine cis-4b, with a cyclohexylmethyl substituent, demonstrated the highest σ1 receptor affinity in the series, with a Ki of 5.4 nM. nih.gov These findings highlight the potential of the benzopyran scaffold in developing selective receptor modulators for neurological disorders and other conditions. nih.gov

Table 4: Receptor Binding Affinities of Benzopyran Analogues

| Compound | Receptor | Binding Affinity (Ki or IC50) |

|---|---|---|

| 9k | CCR2 | Ki = 19 nM, IC50 = 1.7 nM (Ca2+-flux) |

| 9k | CCR5 | IC50 = 468 nM |

| cis-4b | σ1 | Ki = 5.4 nM |

Data from studies on CCR2/CCR5 receptor antagonists and spiro[ benzopyran-1,1′-cyclohexan]-3′-amines. rsc.orgnih.gov

Insecticidal Activity of 1H-2-Benzopyran, 3-methyl- Derived Compounds

Compounds derived from the 1H-2-benzopyran, 3-methyl- structure have shown potential as insecticidal agents. mdpi.com

A study on marine-derived geodin (B1663089) derivatives, which contain a benzopyran-like core, evaluated their insecticidal activity against Helicoverpa armigera. mdpi.com Many of the semi-synthesized derivatives exhibited better insecticidal activity than the parent natural product. mdpi.com Notably, the 2,3,4,5-tetrafluorobenzyl derivative (compound 15) displayed potent insecticidal activity with an IC50 value of 89 μM, which was comparable to the positive control, azadirachtin. mdpi.com The structure-activity relationship analysis indicated that modifications at the 4-OH position with various benzyl (B1604629) analogues significantly influenced the insecticidal potency. mdpi.com

Anticancer and Cytotoxic Potential of 1H-2-Benzopyran, 3-methyl- Analogues

The benzopyran scaffold is a prominent feature in many compounds with anticancer and cytotoxic properties. nih.govmdpi.commdpi.com These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov

Hybrid compounds combining benzopyran-4-one and isoxazole (B147169) moieties have been synthesized and evaluated for their antiproliferative activity. nih.gov Compounds 5a–d showed significant activity against a panel of cancer cell lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells. nih.gov Importantly, these compounds were found to be minimally cytotoxic to normal cell lines. nih.gov

In another study, new derivatives of benzofuran, structurally related to benzopyrans, were synthesized and their cytotoxicity was evaluated. mdpi.com Five compounds (1c, 1e, 2d, 3a, and 3d) showed significant cytotoxic activity against K562, HeLa, and MOLT-4 cancer cell lines, with IC50 values in the range of 20–85 μM. mdpi.com The structure-activity relationship analysis suggested that the introduction of bromine to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity. mdpi.com

Table 5: Cytotoxic Activity of Benzopyran-4-one-isoxazole Hybrids against MDA-MB-231 Cells

| Compound | IC50 (μM) |

|---|---|

| 5a | 5.2 - 22.2 |

| 5b | 5.2 - 22.2 |

| 5c | 5.2 - 22.2 |

| 5d | 5.2 - 22.2 |

Data from a study on benzopyran-4-one-isoxazole hybrid compounds. nih.gov

Structure-Activity Relationships (SAR) in 1H-2-Benzopyran, 3-methyl- Research

The biological activity of 1H-2-benzopyran, 3-methyl- and its analogues is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of these molecules influence their potency and mechanism of action. By systematically modifying the core structure and observing the resulting changes in biological effects, researchers can identify key pharmacophores and optimize lead compounds for desired activities.

Influence of Substituents on Biological Potency

The nature, position, and stereochemistry of substituents on the 1H-2-benzopyran, 3-methyl- scaffold play a crucial role in determining the biological potency of its analogues. Research has shown that even minor chemical modifications can lead to significant changes in activity.

Substituents on the isocoumarin (B1212949) ring, which is closely related to the 1H-2-benzopyran structure, can include alkyl, halogen, heterocyclic, and aryl groups, significantly influencing their biological profiles. researchgate.net The presence of a hydroxyl group is often important for cytotoxic activity, while bulky functional groups like phenyl rings can lead to a loss of biological activity. ebi.ac.uk Oxygenation patterns, particularly at the C-6 and C-8 positions, are also critical determinants of the cytotoxic and other biological activities of these compounds. mdpi.com

For instance, in a series of 3-substituted isocoumarins, the introduction of an azole substituent at the C-3 position showed antifungal potential, with some derivatives exhibiting biological properties equal to the clinically used drug voriconazole. researchgate.net Furthermore, studies on 3-alkyl and 3-(2'-naphthyl)isocoumarins have indicated that naphthyl substitution can lead to better antifungal activity compared to alkyl substitution. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of 3-methylisocoumarin analogues.

| Compound Analogue | Substituent(s) | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-Azolyl isocoumarins | Azole group at C-3 | Antifungal | Showed moderate activity against C. albicans, with some derivatives comparable to voriconazole. | researchgate.netresearchgate.net |

| 3-Substituted-aryl-3,4-dihydroisocoumarin-4-carboxylic acids | Aryl group at C-3 | Antibacterial | cis-3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid was the most potent against seven bacterial strains. | znaturforsch.com |

| Mellein (B22732) derivatives | Hydroxyl group at C-5 | Cytotoxic | 5-Hydroxymellein, isolated from Aspergillus flocculus, inhibited the growth of K562 cancer cell lines. | nih.gov |

| 3-Alkyl/Aryl isocoumarins | Naphthyl group at C-3 | Antifungal | Naphthyl substituted isocoumarins showed better antifungal activity than alkyl substituted ones. | researchgate.net |

Stereochemical Impact on Molecular Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the molecular activity of 1H-2-benzopyran, 3-methyl- and its analogues. The presence of chiral centers, particularly at the C-3 and C-4 positions in the dihydroisocoumarin series, gives rise to different stereoisomers (enantiomers and diastereomers) which can exhibit markedly different biological activities.

For 3,4-disubstituted 3,4-dihydroisocoumarins, two diastereomers, cis and trans, can exist. mdpi.com A study on diastereomeric cis/trans-3-aryl(heteroaryl)-3,4-dihydroisocoumarin-4-carboxylic acids revealed that the antibacterial activity did not strictly depend on the configuration in the cases studied, with both cis and trans isomers showing activity. znaturforsch.com For example, cis-3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid was found to be a potent antibacterial agent against all seven bacterial test strains. znaturforsch.com

The absolute configuration at chiral centers can also dramatically influence biological effects. For instance, naturally occurring mellein, which is (R)-(-)-8-hydroxy-3-methyl-3,4-dihydroisocoumarin, and its enantiomer, (+)-mellein, exhibit distinct biological profiles. ebi.ac.uk (-)-Mellein has been recognized for its activity against the protease of hepatitis C virus, as well as antibacterial and fungicidal effects, whereas (+)-mellein is a potent phytotoxic, neurotoxic, and insecticidal agent. mdpi.com This highlights the importance of stereoselective synthesis in developing analogues with specific and optimized biological activities. researchgate.net Research into the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin has been pursued to access specific stereoisomers for biological evaluation. nih.gov

The table below illustrates the differential activities of stereoisomers of 3-methyl-1H-2-benzopyran analogues.

| Compound | Stereoisomer | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Mellein | (R)-(-)-Mellein | Antiviral (Hepatitis C virus protease), Antibacterial, Fungicidal | Exhibits therapeutic potential against various pathogens. | mdpi.com |

| (S)-(+)-Mellein | Phytotoxic, Neurotoxic, Insecticidal | Demonstrates potent toxic effects against various organisms. | mdpi.com | |

| 3-Aryl-3,4-dihydroisocoumarin-4-carboxylic acid | cis isomer | Antibacterial | cis-3-phenyl derivative showed broad-spectrum antibacterial activity. | znaturforsch.com |

| trans isomer | Antibacterial | Some trans isomers also exhibited antibacterial activity. | znaturforsch.com | |

| 3-Aryl-3,4-dihydroisocoumarin | S-configurational products | Cytotoxic (Human breast cancer cells) | Superior inhibitory effect compared to R-configurational products. | chinesechemsoc.org |

| R-configurational products | Cytotoxic (Human breast cancer cells) | Less potent inhibitory effect compared to S-configurational products. | chinesechemsoc.org |

Applications of 1h 2 Benzopyran, 3 Methyl in Chemical and Biological Systems Excluding Clinical

1H-2-Benzopyran, 3-methyl- as a Building Block in Complex Molecule Synthesis

The 1H-2-benzopyran scaffold is a crucial building block in synthetic chemistry due to its presence in numerous bioactive compounds. bohrium.comrsc.org Researchers have developed a variety of efficient methods to construct the isochromene core, which can then be further functionalized to create more complex molecules. These synthetic strategies underscore the role of 3-methyl-1H-isochromene as a versatile intermediate.

Key synthetic approaches often involve the cyclization of appropriately substituted precursors, such as 2-alkynylbenzaldehydes. thieme-connect.comacs.org Metal-catalyzed reactions are particularly prominent in achieving high efficiency and regioselectivity. For instance, facile and efficient methods for synthesizing isochromene derivatives have been developed using palladium (Pd) catalysts in Wacker-type oxidation reactions followed by a base-mediated cyclization. bohrium.com Gold (Au) catalysts have also been employed in domino cycloisomerization/reduction processes, providing an efficient pathway to functionalized 1H-isochromenes under smooth reaction conditions. acs.orgorganic-chemistry.org Other metals like silver (Ag) and copper (Cu) have also been utilized to catalyze the formation of the isochromene ring system. rsc.org

These synthetic methodologies allow chemists to incorporate the 3-methyl-1H-isochromene unit into larger molecular frameworks, facilitating the synthesis of natural products and novel compounds with potential applications in various fields. thieme-connect.com

| Synthetic Method | Catalyst/Reagents | Precursor Type | Key Features |

| Wacker-type Oxidation & Cyclization | Pd(II) catalyst, K₂CO₃ | Substituted ketone precursor | Good yields, facile and efficient method. bohrium.com |

| Cycloisomerization/Reduction | [AuCl₂(Pic)] complex | ortho-Alkynylbenzaldehydes | Domino reaction, chemo- and regioselective 6-endo-cyclization. acs.org |

| Annulation | Silver(I) complex | 2-Alkynylbenzaldehydes and alcohols | Absolute regioselectivity, mild reaction conditions. organic-chemistry.org |

| Tandem Addition/Cycloisomerization | Base-mediated (metal-free) | ortho-Ynamidyl het(aryl) aldehydes | Regioselective access to 3-amino-1H-isochromenes. rsc.org |

Role in Development of New Materials and Chemical Processes

The benzopyran framework is integral to the development of novel materials and the optimization of chemical processes. The unique electronic and structural properties of compounds like 1H-2-Benzopyran, 3-methyl- make them candidates for incorporation into advanced materials. For example, the chemical basis for new technologies often relies on the design of molecules that can be integrated into larger systems, such as polymer composites, to enhance their mechanical or functional properties. mdpi.com

In the realm of chemical processes, a significant advancement is the use of solid-phase organic synthesis (SPOS) to create large libraries of drug-like molecules. mdpi.com This combinatorial chemistry technique has been applied to the benzopyran scaffold to generate a multitude of derivatives for high-throughput screening. Such processes are crucial for discovering new compounds with desired properties, whether for materials science or other applications. The development of efficient, multi-component, and domino reactions for synthesizing isochromenes also represents a key advance in chemical process development, offering atom economy and reduced waste. acs.orgresearchgate.net

Use in Agrochemical Research

The benzopyran scaffold is recognized as a "privileged structure" in the discovery of new agricultural chemicals. nih.gov Derivatives of benzopyran have demonstrated a wide spectrum of biological activities relevant to agriculture, including fungicidal, insecticidal, herbicidal, antiviral, nematicidal, and acaricidal properties. This broad activity makes the 1H-2-benzopyran, 3-methyl- core a valuable starting point for the design and synthesis of novel pesticides. nih.govresearchgate.net

Research in this area focuses on the structural modification of the benzopyran ring to optimize potency and selectivity against specific pests or pathogens while minimizing environmental impact. Natural products containing the benzopyran structure, such as osthole (B1677514) and coumarin (B35378), often serve as the inspiration for these synthetic efforts. nih.gov By systematically altering the substituents on the 1H-2-benzopyran, 3-methyl- framework, chemists can explore structure-activity relationships (SAR) to develop next-generation agrochemicals that are both effective and sustainable. nih.gov

| Agrochemical Activity | Target | Significance of Benzopyran Scaffold |

| Fungicidal | Pathogenic fungi | Core structure for developing new antifungal agents. nih.gov |

| Insecticidal/Acaricidal | Insect and mite pests | Can destroy the cuticle layer of pests like Tetranychus cinnabarinus. researchgate.net |

| Herbicidal | Weeds | Provides a scaffold for developing inhibitors of key plant enzymes. nih.govresearchgate.net |

| Nematicidal | Root-knot nematodes | Shows potential in controlling plant-parasitic nematodes. nih.govresearchgate.net |

Exploration in Fragrance Industry

Derivatives of benzopyran are explored in the fragrance and perfume industry for their aromatic properties. taylorandfrancis.com While many natural fragrances are derived from essential oils, which are complex mixtures of terpenes and other aromatic compounds, synthetic chemistry provides access to novel odorants with specific profiles and greater stability. nih.gov

The structural characteristics of the benzopyran ring system can be modified to produce a range of scents. Related structures, such as octahydrochromenes (which are saturated benzopyrans), have been specifically developed and patented for their use as fragrance compounds, often imparting valuable amber notes to perfume compositions. google.com The exploration of 1H-2-Benzopyran, 3-methyl- and its derivatives is part of a broader effort to discover new molecules with unique and desirable olfactory properties for use in cosmetics, perfumes, and other consumer products. taylorandfrancis.com

Application as Biochemical Probes in Research

In non-clinical research, benzopyran derivatives can serve as biochemical probes to investigate biological systems at the molecular level. These tools are essential for understanding the function and interaction of biomolecules like proteins and enzymes.

One powerful technique where these compounds find application is in Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, derivatives of the benzopyran structure have been used in competition Saturation Transfer Difference (STD) NMR experiments. This method allows researchers to study the binding of small molecules (ligands) to large proteins. By observing how the NMR signal is transferred from the protein to the ligand, scientists can determine binding affinity and map the specific parts of the molecule involved in the interaction. Such studies have been used to characterize the binding of benzopyran derivatives to proteins like human Galectin-3 (hGal-3), providing insights that are crucial for fundamental biochemical research. mdpi.com

Potential in Biotechnology Research

The discovery of such microbial products opens avenues for biotechnological research in several ways. Firstly, the producing microorganisms can be studied and potentially engineered to improve the yield of the desired compound. Secondly, the natural product itself can be used as a starting material for chemical or enzymatic modifications to create novel derivatives with enhanced or different properties. This "semisynthetic" approach, which combines microbial fermentation with chemical synthesis, is a cornerstone of modern biotechnology for producing complex molecules. nih.gov The isochromene core, therefore, represents a valuable target for both natural product discovery from microbial sources and for biocatalytic processes. researchgate.net

Future Directions and Emerging Research Avenues for 1h 2 Benzopyran, 3 Methyl

Development of Sustainable Synthetic Methodologies for 1H-2-Benzopyran, 3-methyl- Analogues

The imperative for environmentally benign chemical processes is driving a paradigm shift in the synthesis of 1H-2-Benzopyran, 3-methyl- analogues. Future research will increasingly focus on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Heterogeneous Catalysis: A move away from traditional homogeneous catalysts is anticipated, with a growing emphasis on the development of recyclable, solid-supported catalysts. mdpi.com These materials, such as metal oxides and functionalized nanoparticles, offer simplified product purification and reduced environmental impact. researchgate.net The use of nanocatalysts is particularly promising, demonstrating high efficiency and selectivity in the synthesis of benzopyran derivatives. researchgate.net

Biocatalysis: The use of enzymes, such as tyrosinase, as catalysts in the synthesis of benzopyran-containing molecules represents a frontier in green chemistry. rsc.org This approach offers high specificity and mild reaction conditions, aligning with the goals of sustainable synthesis.

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are expected to become more prevalent. These techniques can significantly reduce reaction times and improve yields, contributing to more energy-efficient processes.

Green Solvents: The replacement of volatile organic compounds with environmentally friendly solvents like water or ionic liquids is a critical aspect of sustainable synthesis. mdpi.com Research into one-pot multicomponent reactions in aqueous media is gaining traction for the synthesis of pyran and benzopyran derivatives. rsc.org

The following table summarizes some emerging sustainable catalysts and their applications in the synthesis of related pyran and benzopyran structures.

| Catalyst Type | Example | Application in Synthesis | Key Advantages |

| Magnetic Nanoparticles | Fe3O4@SiO2-guanidine-PAA | Dihydropyranochromenes and tetrahydrobenzopyran | Excellent yields, short reaction times, easy recovery |

| Metal Oxides | Co3O4 nanoflakes | Tetrahydrobenzopyrans | Pure polycrystalline cubic spinel phase, efficient catalysis |

| Enzymes | Cu(II)-tyrosinase | Benzopyran-connected pyrimidines and pyrazoles | Green catalyst, high yields, potential for biological applications |

| Ionic Liquids | Silica-adhered magnetite nanoparticles with ferrocene-infused ionic liquid | Aminocyanopyran scaffolds | Green catalytic media, high magnetic responsivity |

Advanced Mechanistic Studies on Chemical Transformations of 1H-2-Benzopyran, 3-methyl- Scaffolds

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of 1H-2-Benzopyran, 3-methyl- scaffolds is crucial for the rational design of more efficient and selective synthetic routes. Future research will employ a combination of advanced spectroscopic and computational techniques to elucidate these intricate pathways.

Promising approaches include:

In-situ Spectroscopy: Techniques such as in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy allow for the real-time monitoring of reacting species, providing invaluable insights into reaction kinetics and the identification of transient intermediates. youtube.comresearchgate.net This can help in understanding the structural evolution of catalysts and reactants during the formation of benzopyran rings. researchgate.net

Computational Fluid Dynamics (CFD): For optimizing reaction conditions, particularly in continuous flow synthesis, CFD simulations are becoming an indispensable tool. rsc.orgpharmafeatures.com By modeling fluid dynamics, heat transfer, and reaction kinetics, CFD can predict reaction outcomes and identify optimal process parameters with reduced experimentation. pharmafeatures.comresearchgate.net

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in elucidating the electronic and structural details of reaction pathways. nih.gov For instance, DFT has been used to understand the regiodivergent cyclization of precursors to form isochromene or dihydroisobenzofuran, revealing the kinetic and thermodynamic factors that control product formation. nih.gov

These advanced methods will enable a more profound comprehension of the factors influencing selectivity and reactivity, paving the way for the development of highly optimized synthetic protocols for 1H-2-Benzopyran, 3-methyl- and its derivatives.

High-Throughput Screening and Lead Compound Identification for 1H-2-Benzopyran, 3-methyl- Derivatives

The benzopyran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govijbpas.com This makes libraries of 1H-2-Benzopyran, 3-methyl- derivatives prime candidates for high-throughput screening (HTS) campaigns to identify novel lead compounds for drug discovery.

Future efforts in this area will likely involve:

Diversity-Oriented Synthesis: The creation of large and structurally diverse libraries of 1H-2-Benzopyran, 3-methyl- analogues will be a key focus. These libraries will be designed to explore a wide range of chemical space, increasing the probability of identifying hits against various biological targets.

Phenotypic Screening: In addition to target-based screening, phenotypic screening of 1H-2-Benzopyran, 3-methyl- derivatives on cancer cell lines and other disease models can uncover novel mechanisms of action and therapeutic applications. nih.gov

Miniaturization and Automation: Advances in robotics and microfluidics will enable the screening of vast numbers of compounds in a cost-effective and time-efficient manner.

The combination of diverse chemical libraries and advanced screening technologies will accelerate the identification of promising drug candidates based on the 1H-2-Benzopyran, 3-methyl- scaffold.

Integration of Artificial Intelligence and Machine Learning in 1H-2-Benzopyran, 3-methyl- Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and materials science, and their application to 1H-2-Benzopyran, 3-methyl- research is a burgeoning area of interest.

Key applications of AI and ML include:

Bioactivity Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel 1H-2-Benzopyran, 3-methyl- analogues. frontiersin.orgnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for reducing attrition rates in drug development. nih.gov ML models can be developed to forecast these properties for 1H-2-Benzopyran, 3-methyl- derivatives, aiding in the selection of candidates with favorable pharmacokinetic profiles. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govnih.gov These models can be trained on the structural features of known active benzopyran derivatives to generate novel 1H-2-Benzopyran, 3-methyl- analogues with potentially improved efficacy and safety profiles. chemrxiv.orgresearchgate.net

The synergy between computational modeling and experimental validation will significantly accelerate the discovery and development of new drugs and materials based on the 1H-2-Benzopyran, 3-methyl- scaffold.

Exploration of Novel Biological Targets and Therapeutic Areas for 1H-2-Benzopyran, 3-methyl- Analogues

The diverse pharmacological activities reported for benzopyran and isochromene derivatives suggest that the therapeutic potential of 1H-2-Benzopyran, 3-methyl- analogues is far from fully explored. ijbpas.com Future research will focus on identifying novel biological targets and expanding the therapeutic applications of this versatile scaffold.

Emerging areas of investigation include:

Oncology: Benzopyran scaffolds have shown significant promise as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival. nih.govijbpas.com Future work will likely focus on identifying specific molecular targets within cancer cells and developing more potent and selective inhibitors. The benzopyran moiety is a key component of many natural and synthetic compounds with antitumor activity. researchgate.netresearchgate.net

Neurodegenerative Diseases: The neuroprotective properties of some benzopyran derivatives make them interesting candidates for the treatment of diseases such as Alzheimer's and Parkinson's.

Infectious Diseases: The antimicrobial and antiviral activities of benzopyrans warrant further investigation, particularly in the context of rising antimicrobial resistance.

Fluorescent Probes for Bioimaging: The intrinsic fluorescence of some benzopyran derivatives can be harnessed to develop probes for imaging biological processes in living cells. researchgate.net These probes can be designed to selectively target specific organelles or biomolecules, providing valuable tools for biomedical research. nih.govrsc.org

The exploration of new biological targets will be facilitated by a deeper understanding of the structure-activity relationships of 1H-2-Benzopyran, 3-methyl- derivatives, guided by computational and experimental approaches.

Design of Smart Materials Utilizing 1H-2-Benzopyran, 3-methyl- Moieties

The unique photophysical and chemical properties of the benzopyran ring system make it an attractive building block for the design of "smart" materials that respond to external stimuli.

Future research in this domain is expected to focus on:

Photochromic Materials: Benzopyrans are well-known for their photochromic properties, undergoing a reversible color change upon exposure to light. nih.govnih.gov This phenomenon is due to a light-induced ring-opening reaction to form a colored merocyanine (B1260669) dye. rsc.org This property can be exploited in applications such as optical data storage, ophthalmic lenses, and molecular switches. nih.govrsc.org

Fluorescent Sensors: The fluorescence of benzopyran derivatives can be modulated by the presence of specific analytes, making them suitable for the development of chemical sensors. rsc.org For example, benzopyran-based probes have been designed for the selective detection of metal ions. rsc.org The development of sensors based on nanomaterials incorporating benzopyran moieties is a promising area of research. nih.govacs.org

Organic Electronics: The conjugated π-system of the benzopyran scaffold suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability to tune the properties of these materials by modifying the substituents on the 1H-2-Benzopyran, 3-methyl- core opens up a vast design space for the creation of novel functional materials with tailored responsiveness.

Q & A

Q. Methodological Steps :

- NMR : Compare experimental shifts with NIST reference data .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm .

How can reaction conditions be optimized to improve yield in DBU-catalyzed benzopyran synthesis?

Advanced Research Focus

Optimization involves screening solvents, catalysts, and temperature. Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while Lewis bases like DBU stabilize intermediates. For example, adjusting the molar ratio of salicylic aldehyde to allenic ester (1:1.2) improves yields to >80% . Kinetic studies and 2D NOESY spectra help identify regioisomer formation pathways .

How should researchers address contradictions in reported spectral data for 3-methyl-1H-2-benzopyran derivatives?

Advanced Research Focus

Discrepancies in NMR or MS data may arise from impurities or stereochemical variations. Cross-validate with computational tools (e.g., DFT calculations) and reference databases like NIST Chemistry WebBook . For example, anti-3h (a derivative) was resolved via X-ray crystallography to confirm its stereochemistry .

What methodologies are appropriate for evaluating the antimicrobial activity of 3-methyl-1H-2-benzopyran derivatives?

Advanced Research Focus

Standard protocols include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Time-kill kinetics to assess bactericidal/fungicidal effects.

Example Data from SAR Studies :

| Compound | Substituents | MIC (μg/mL) |

|---|---|---|

| 3fa | 3,4-Dichlorophenyl | 16–32 |

| 3ga | 4-Fluorophenyl | 8–16 |

What safety precautions are critical when handling 3-methyl-1H-2-benzopyran derivatives?

Basic Research Focus

These compounds exhibit acute toxicity (Oral Toxicity Category 4) and skin/eye irritation (GHS Category 2/2A) . Required precautions:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers away from ignition sources .

How can researchers assess the environmental impact of 3-methyl-1H-2-benzopyran derivatives?

Advanced Research Focus

When ecotoxicity data is unavailable (e.g., biodegradability or bioaccumulation potential ), employ predictive models:

- QSAR (Quantitative Structure-Activity Relationship) : Estimate toxicity using substituent hydrophobicity (logP).

- Read-across approaches : Compare with structurally similar benzopyrans with known data.

What strategies ensure the purity and stability of 3-methyl-1H-2-benzopyran derivatives during storage?

Q. Advanced Research Focus

- Purity : Monitor via HPLC every 6 months; repurify using column chromatography if degradation exceeds 5% .

- Stability : Store in amber vials at –20°C under inert gas (N/Ar) to prevent oxidation .

How can structure-activity relationship (SAR) studies be designed for these derivatives?

Q. Advanced Research Focus

- Variable Substituents : Systematically modify substituents (e.g., halogens, alkyl chains) at positions 3, 4, and 7 .

- Computational Modeling : Use molecular docking to predict target binding (e.g., bacterial enzymes).

What advanced techniques elucidate reaction mechanisms in benzopyran synthesis?

Q. Advanced Research Focus